2-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-phenyl-1-piperazinyl)ethanone
Overview
Description
Scientific Research Applications
- Hydrazide derivatives, including this compound, exhibit antibacterial and antifungal activities . Researchers explore their potential as novel agents to combat microbial infections.
- The 1,3,4-oxadiazole nucleus, present in this compound, is biologically significant and has been investigated for its role in cancer treatment . Researchers study its effects on cancer cell lines and tumor growth inhibition.
- Imidazole-containing compounds, like this one, have anti-inflammatory effects . Investigations focus on their mechanisms of action and potential therapeutic applications in inflammatory diseases.
- Imidazole derivatives have demonstrated antiviral properties . Scientists explore their efficacy against specific viruses and mechanisms of viral inhibition.
- Compounds with imidazole moieties may have neuroprotective potential . Researchers investigate their ability to prevent or mitigate neurodegenerative conditions.
Antibacterial and Antifungal Agents
Anticancer Potential
Anti-Inflammatory Properties
Antiviral Activity
Neuroprotective Effects
Mechanism of Action
Target of Action
The compound “2-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-phenyl-1-piperazinyl)ethanone” contains an oxadiazole ring and a piperazine ring. Compounds containing these structures are known to have diverse biological activities . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Oxadiazole derivatives are known to interact with various biological targets and can exhibit properties such as anticancer, antimicrobial, and anti-inflammatory activities . Piperazine derivatives also have a wide range of biological activities, including acting as antagonists for certain neurotransmitter receptors .
Biochemical Pathways
Without specific studies on this compound, it’s difficult to determine the exact biochemical pathways it might affect. Based on the known activities of similar compounds, it could potentially be involved in pathways related to inflammation, microbial infections, or cancer .
Pharmacokinetics
The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of a compound depend on its chemical structure and the specific biological system it interacts with. In silico ADMET predictions suggest that similar compounds have high oral bioavailability .
Result of Action
The molecular and cellular effects would depend on the specific targets and mode of action of the compound. Based on the activities of similar compounds, potential effects could include the inhibition of microbial growth, reduction of inflammation, or the inhibition of cancer cell proliferation .
properties
IUPAC Name |
2-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-phenylpiperazin-1-yl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-16-7-9-17(10-8-16)20-22-23-21(27-20)28-15-19(26)25-13-11-24(12-14-25)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAQJAJYYYBNGNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(O2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[5-(4-Methylphenyl)-1,3,4-oxadiazol-2-yl]thio]-1-(4-phenyl-1-piperazinyl)ethanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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